molecular formula C13H27N3O B14786929 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide

Cat. No.: B14786929
M. Wt: 241.37 g/mol
InChI Key: SJWCBRSIHPELSO-UHFFFAOYSA-N
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Description

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and an isopropyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions.

    Introduction of the Isopropyl(methyl)amino Group: This step involves the reaction of the cyclohexyl ring with isopropylamine and methylamine under controlled conditions.

    Addition of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the isopropyl(methyl)amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-((2S)-2-(isopropylamino)cyclohexyl)propanamide
  • 2-Amino-N-((2S)-2-(methylamino)cyclohexyl)propanamide
  • 2-Amino-N-((2S)-2-(ethyl(methyl)amino)cyclohexyl)propanamide

Uniqueness

2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide is unique due to the presence of both isopropyl and methyl groups on the amino moiety, which may confer distinct chemical and biological properties compared to similar compounds. This structural uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)

InChI Key

SJWCBRSIHPELSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1CCCCC1NC(=O)C(C)N

Origin of Product

United States

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